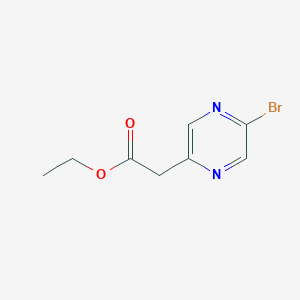
Ethyl-2-(5-Brompyrazin-2-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-bromopyrazin-2-yl)acetate is a chemical compound with the molecular formula C8H9BrN2O2 . It is used in scientific research and exhibits high perplexity and burstiness, making it ideal for various applications in the field.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-bromopyrazin-2-yl)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO), which is further connected to a 5-bromopyrazin-2-yl group . The InChI code for this compound is 1S/C8H9BrN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(5-bromopyrazin-2-yl)acetate has a molecular weight of 245.07 . It is a low-melting solid or semi-solid or liquid or cloudy liquid . The predicted boiling point is 296.3±35.0 °C and the predicted density is 1.518±0.06 g/cm3 .Wirkmechanismus
The mechanism of action of Ethyl 2-(5-bromopyrazin-2-yl)acetate is not well understood. However, studies have suggested that it may act as a nucleophile and undergo substitution reactions with electrophilic compounds. It may also act as a ligand and form coordination complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 2-(5-bromopyrazin-2-yl)acetate. However, studies have suggested that it may exhibit antimicrobial, anti-inflammatory, and antitumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-(5-bromopyrazin-2-yl)acetate in lab experiments include its high yield of synthesis, low cost, and diverse applications. However, it has limitations such as its potential toxicity and limited information on its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 2-(5-bromopyrazin-2-yl)acetate in scientific research. One direction is the synthesis of novel pyrazine-based drugs with improved pharmacological properties. Another direction is the use of Ethyl 2-(5-bromopyrazin-2-yl)acetate as a ligand in coordination chemistry to synthesize new metal complexes with potential applications in catalysis and material science. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of Ethyl 2-(5-bromopyrazin-2-yl)acetate.
Conclusion:
In conclusion, Ethyl 2-(5-bromopyrazin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds and has diverse applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand the potential of Ethyl 2-(5-bromopyrazin-2-yl)acetate in scientific research.
Synthesemethoden
Ethyl 2-(5-bromopyrazin-2-yl)acetate can be synthesized by reacting 5-bromopyrazine-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield. The chemical structure of Ethyl 2-(5-bromopyrazin-2-yl)acetate is shown below:
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antikrebsmitteln
Eine in Nature veröffentlichte Studie berichtete über die Synthese eines neuen Pyrazinderivats, 1‑(5‑Brompyrazin‑2‑yl)‑1‑[3‑(Trifluormethyl)benzyl]harnstoff (BPU), das strukturell dem Ethyl-2-(5-Brompyrazin-2-yl)acetat ähnelt. Dieses Molekül erwies sich als vielversprechend in der Antikrebstherapie.
Die in-vitro Antikrebseigenschaften von BPU wurden anhand ausgewählter Zelllinien, darunter Jurkat-, HeLa- und MCF‑7-Zellen, untersucht. BPU zeigte eine effektive zytotoxische Wirkung in allen drei untersuchten Zelllinien. Es war in der Jurkat-Zelllinie am stärksten ausgeprägt (IC50= 4,64 ± 0,08 µM). Als es einer Zellzyklusanalyse unterzogen wurde, arretierte dieses Molekül effektiv den Zellzyklusfortschritt in der sub‑G1-Phase .
Darüber hinaus ergab die Docking-Energie von BPU rechnerisch − 9,0 kcal/mol mit der humanen Matrixmetalloproteinase 2 (MMP‑2) und − 7,8 kcal/mol mit der humanen Matrixmetalloproteinase 9 (MMP‑9), was vielversprechende Bindungsergebnisse im Vergleich zu den bestehenden Medikamenten zur Krebstherapie darstellt .
Die Ergebnisse deuten darauf hin, dass die Verbindung BPU ein vielversprechender Antikrebswirkstoff sein könnte, da sie effektiv die Zellproliferation hemmt und für weitere in-vitro und in-vivo Untersuchungen ausgewählt werden kann .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl 2-(5-bromopyrazin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUEMUUSOJEAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)

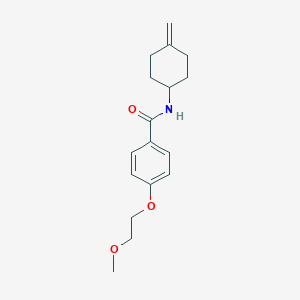
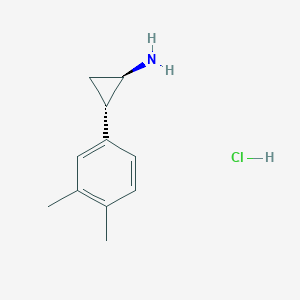
![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)

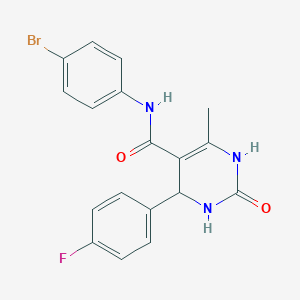
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
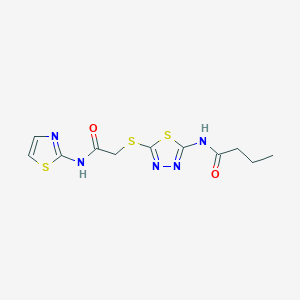
![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)

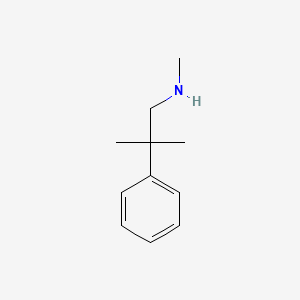
![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)